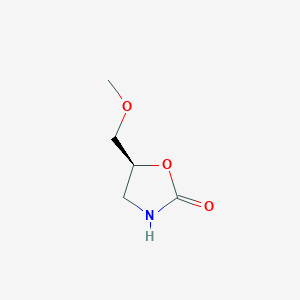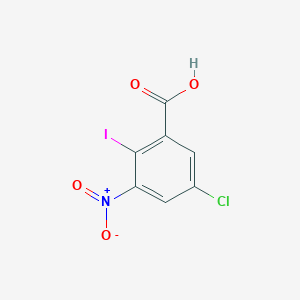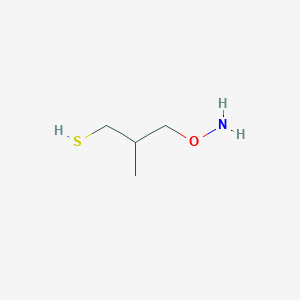
3-(Aminooxy)-2-methylpropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminooxy)-2-methylpropane-1-thiol: is an organic compound that features both an aminooxy group and a thiol group. This unique combination of functional groups makes it a versatile molecule in various chemical reactions and applications. The presence of the aminooxy group allows it to participate in oxime ligation, a bioorthogonal reaction, while the thiol group provides reactivity typical of sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 3-(Aminooxy)-2-methylpropane-1-thiol may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 3-(Aminooxy)-2-methylpropane-1-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The oxime formed from the aminooxy group can be reduced to amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other leaving groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Typical reagents include alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thiol-substituted products.
Scientific Research Applications
Chemistry: 3-(Aminooxy)-2-methylpropane-1-thiol is used in click chemistry, particularly in oxime ligation reactions, to create stable linkages between biomolecules .
Biology: The compound is utilized in the modification of nucleic acids and peptides, enabling the study of biological processes and the development of therapeutic agents .
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of drugs and diagnostic agents, particularly those targeting specific enzymes or receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings, due to its unique reactivity .
Mechanism of Action
The mechanism of action of 3-(Aminooxy)-2-methylpropane-1-thiol involves its ability to form stable oxime linkages with carbonyl-containing compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, forming a stable oxime bond. The thiol group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
3-Aminooxy-1-propanamine: Similar in structure but lacks the thiol group, making it less versatile in certain reactions.
Aminooxyacetic acid: Contains an aminooxy group but has different reactivity due to the presence of a carboxylic acid group instead of a thiol.
Uniqueness: 3-(Aminooxy)-2-methylpropane-1-thiol is unique due to the combination of the aminooxy and thiol groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in synthetic chemistry and bioconjugation applications .
Properties
Molecular Formula |
C4H11NOS |
|---|---|
Molecular Weight |
121.20 g/mol |
IUPAC Name |
O-(2-methyl-3-sulfanylpropyl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(3-7)2-6-5/h4,7H,2-3,5H2,1H3 |
InChI Key |
UWJYWJMIRFIDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CON)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
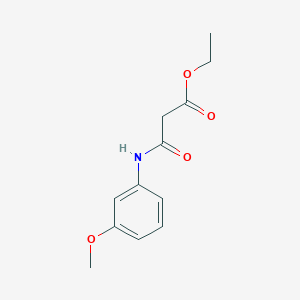
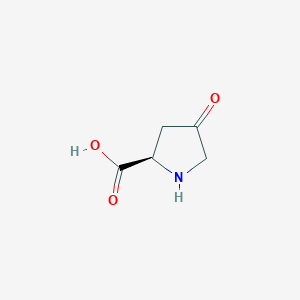
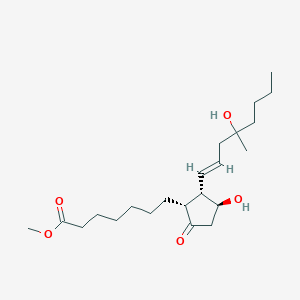
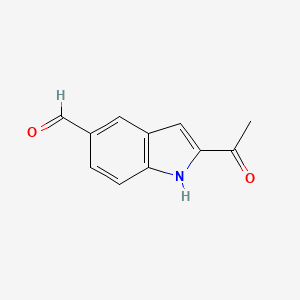
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
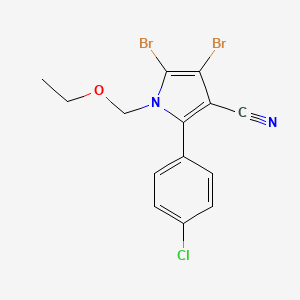
![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
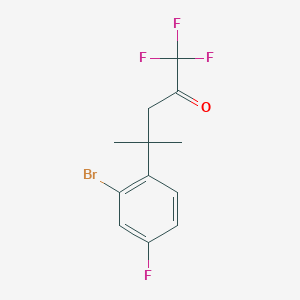

![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
